[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol
Description
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol (CAS: 1164474-12-7) is a bicyclic compound featuring a 2-oxabicyclo[2.2.1]heptane core with an aminomethyl (-CH2NH2) substituent at the 1-position and a hydroxymethyl (-CH2OH) group at the 4-position. Its molecular formula is C7H13NO2 (monoisotopic mass: 183.12593 Da) .
Properties
IUPAC Name |
[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-4-8-2-1-7(3-8,5-10)6-11-8/h10H,1-6,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSTZPWYHFBSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1(CO2)CO)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol typically involves the following steps:
Formation of the Oxabicycloheptane Ring: This can be achieved through a Diels-Alder reaction involving a furan and an olefinic or acetylenic dienophile.
Introduction of the Aminomethyl Group: This step often involves the use of aminating agents under controlled conditions to ensure the selective introduction of the aminomethyl group.
Attachment of the Methanol Group: This can be done through a hydroxymethylation reaction, where formaldehyde and a reducing agent are used to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxabicycloheptane ring or the aminomethyl group, potentially leading to ring-opening or amine reduction products.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structure can be modified to create enzyme inhibitors or activators.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. They may serve as lead compounds in the development of new drugs for treating various diseases.
Industry
Industrially, the compound can be used in the production of polymers and other materials with specific properties. Its bicyclic structure imparts rigidity and stability to the resulting materials.
Mechanism of Action
The mechanism of action of [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the oxabicycloheptane ring provides a rigid scaffold that enhances binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Biological Activity
[1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol, a bicyclic compound with the CAS number 2260936-41-0, is gaining attention in various fields, including medicinal chemistry and biochemistry. Its unique structure, featuring an aminomethyl group and a methanol group attached to an oxabicycloheptane ring, allows for diverse applications in biological research and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the rigid oxabicycloheptane ring enhances binding affinity and specificity.
Enzyme Interactions
Research indicates that this compound can be utilized to study enzyme interactions and metabolic pathways. Its structural modifications can lead to the development of enzyme inhibitors or activators, making it a valuable tool in biochemical research.
Therapeutic Potential
Derivatives of this compound are being explored for their therapeutic potential in treating various diseases. The compound's unique properties may allow it to serve as a lead compound in drug discovery efforts.
Case Study 1: Enzyme Inhibition
A study conducted on the enzymatic activity of certain proteases demonstrated that derivatives of this compound exhibited significant inhibitory effects on specific target enzymes, suggesting potential applications in therapeutic settings targeting proteolytic diseases.
Case Study 2: Drug Development
In a recent investigation into novel drug candidates, researchers synthesized various derivatives of the compound and assessed their biological activity against cancer cell lines. Results indicated that some derivatives exhibited cytotoxic effects, warranting further exploration for anticancer properties.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| 7-Oxabicyclo[2.2.1]heptane | Structure | Moderate enzyme interaction | Lacks aminomethyl group |
| Tropane Alkaloids | Structure | Neuroactive properties | Different functional groups |
Q & A
Q. What are the key structural features of [1-(Aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]methanol, and how do they influence its reactivity?
The compound features a bicyclo[2.2.1]heptane core with an oxygen atom in the 2-position (2-oxabicyclo framework). The aminomethyl (–CH2NH2) and hydroxymethyl (–CH2OH) groups are positioned at the 1- and 4-positions, respectively. This rigid bicyclic structure imposes steric constraints, while the polar functional groups enable hydrogen bonding and nucleophilic reactivity. The spatial arrangement of these groups allows selective interactions with biological targets, such as enzymes or receptors .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves multi-step sequences:
- Step 1 : Construction of the bicyclo[2.2.1]heptane core via Diels-Alder or photochemical [2+2] cycloaddition reactions.
- Step 2 : Functionalization of the core with aminomethyl and hydroxymethyl groups using reductive amination or nucleophilic substitution.
- Step 3 : Purification via column chromatography or recrystallization. Critical parameters include temperature control (e.g., –78°C for ketone reductions) and solvent selection (e.g., THF for Grignard reactions). Yields vary between 30–60%, depending on the protecting group strategy .
Q. How is the compound characterized to confirm its structural integrity?
- NMR Spectroscopy : H and C NMR verify the bicyclic framework (e.g., characteristic bridgehead proton splitting at δ 3.2–4.1 ppm) and functional groups (–CH2NH2 at δ 2.8–3.1 ppm; –CH2OH at δ 4.5–5.0 ppm).
- Mass Spectrometry : High-resolution MS confirms the molecular ion [M+H] at m/z 158.1 (calculated for CHNO).
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for chiral synthesis .
Advanced Research Questions
Q. How does the compound act as a bioisostere in drug design, and what structural analogs show improved activity?
The bicyclo[2.2.1]heptane scaffold mimics phenyl or cyclohexane rings while offering enhanced metabolic stability. For example:
- Analog 1 : Replacing the hydroxymethyl with a carboxylate group improves binding to GABA receptors (IC = 12 nM vs. 45 nM for parent compound).
- Analog 2 : Fluorination at the 7-position increases blood-brain barrier permeability (logP = 1.8 vs. 0.9). Computational docking (AutoDock Vina) reveals that the aminomethyl group forms salt bridges with Asp113 in target enzymes .
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?
Discrepancies in IC values (e.g., 10–100 μM in kinase assays) may arise from:
- Assay Conditions : Buffer pH (7.4 vs. 6.8) alters protonation of the aminomethyl group.
- Enantiomeric Purity : Racemic mixtures vs. enantiopure samples (e.g., (1R,4S) configuration shows 5× higher potency).
- Solution Stability : Hydrolysis of the oxabicyclo ring in aqueous media (t = 8 hrs at pH 7.4). Mitigation includes chiral HPLC separation and stability-optimized assay buffers .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET Prediction : SwissADME calculates moderate bioavailability (F = 45%) due to high polar surface area (80 Ų).
- Metabolism : CYP3A4-mediated oxidation of the aminomethyl group (predicted via StarDrop).
- Solubility : COSMO-RS simulations estimate aqueous solubility at 1.2 mg/mL (pH 7.4). These models guide structural modifications, such as adding methyl groups to reduce CYP affinity .
Methodological Challenges
Q. What are the key challenges in achieving enantioselective synthesis of this compound?
- Chiral Center Formation : Asymmetric catalysis (e.g., Jacobsen epoxidation) achieves >90% ee but requires expensive ligands.
- Racemization Risk : The aminomethyl group racemizes at temperatures >40°C during workup.
- Resolution Methods : Diastereomeric salt formation with L-tartaric acid (yield: 50–70%) .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Catalyst Screening : Pd/C (5 wt%) improves hydrogenation efficiency (yield: 85% vs. 60% with Raney Ni).
- Flow Chemistry : Continuous-flow reactors reduce side products (e.g., over-reduction of ketones) by controlling residence time (2 mins at 25°C).
- In Situ Monitoring : Raman spectroscopy tracks intermediate formation to adjust reaction parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
